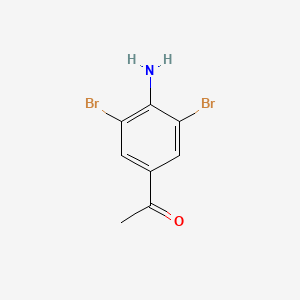

4'-Amino-3',5'-dibromoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXBJMFPXRNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511733 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22589-50-0 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Amino-3',5'-dibromoacetophenone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Amino-3',5'-dibromoacetophenone, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon established knowledge of structurally similar compounds to infer potential characteristics and guide future research.

Core Physical and Chemical Properties

While specific experimental values for this compound are not widely reported, its fundamental properties can be established. This data is crucial for its handling, application in synthetic protocols, and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO | [1] |

| Molecular Weight | 292.96 g/mol | [1] |

| CAS Number | 22589-50-0 | [1] |

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic pathway can be proposed based on standard organic chemistry reactions for analogous compounds. The synthesis would likely involve the bromination of 4'-aminoacetophenone.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation of this compound. While specific spectra for this compound are not available in the searched databases, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the two equivalent aromatic protons. The amino group protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The two bromine-substituted carbons and the two unsubstituted aromatic carbons are expected to have distinct chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (292.96 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the aromatic amine, the ketone, and the bromine-substituted aromatic ring.

-

The amino group can undergo diazotization followed by various Sandmeyer reactions to introduce a range of substituents. It can also be acylated or alkylated.

-

The ketone group is susceptible to nucleophilic attack and can be a site for condensation reactions or reduction to an alcohol.

-

The bromine atoms on the aromatic ring can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.

This versatile reactivity makes this compound a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.

Biological and Pharmacological Profile

There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to other substituted acetophenones suggests that it could be investigated for a variety of biological activities. However, any such properties would need to be determined through dedicated biological screening and pharmacological studies.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological properties of the title compound.

References

Spectroscopic Data of 4'-Amino-3',5'-dibromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for 4'-Amino-3',5'-dibromoacetophenone, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document presents predicted spectroscopic characteristics based on the analysis of closely related analogs. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines general experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds. This guide serves as a valuable resource for researchers working with and synthesizing novel substituted acetophenones.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4'-aminoacetophenone, 3'-aminoacetophenone, 4'-bromoacetophenone, and 3',5'-dibromoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Singlet | 2H | H-2', H-6' (Aromatic) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~2.5 | Singlet | 3H | -C(O)CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (Ketone) |

| ~148 | C-4' (C-NH₂) |

| ~135 | C-2', C-6' (Aromatic CH) |

| ~128 | C-1' (Aromatic C-C=O) |

| ~110 | C-3', C-5' (C-Br) |

| ~26 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H Stretch (Amino group) |

| ~1670 | Strong | C=O Stretch (Ketone) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1360 | Medium | C-N Stretch (Aromatic amine) |

| ~850 | Strong | C-H Bending (Aromatic, out-of-plane) |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | High | Molecular ion peak with characteristic isotopic pattern for two bromine atoms |

| [M-15]⁺ | Medium | Loss of -CH₃ |

| [M-43]⁺ | Medium | Loss of -C(O)CH₃ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI):

-

Introduce the sample (often via a direct insertion probe for solids) into the ion source.

-

The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

-

Acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation. For compounds containing bromine, the characteristic isotopic pattern of the molecular ion is a key diagnostic feature.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

CAS number and molecular weight of 4'-Amino-3',5'-dibromoacetophenone

This technical guide provides a summary of the available information on 4'-Amino-3',5'-dibromoacetophenone, a halogenated aromatic ketone of interest in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its chemical properties and a hypothetical synthesis protocol based on related compounds.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 22589-50-0 | [1] |

| Molecular Formula | C8H7Br2NO | [1] |

| Molecular Weight | 292.96 g/mol | [1] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Bromination of 4'-Aminoacetophenone

Disclaimer: The following protocol is a generalized procedure based on the synthesis of similar molecules and has not been experimentally validated for this specific compound. Researchers should conduct their own optimization and safety assessments.

-

Dissolution: Dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cooling: Cool the solution to a reduced temperature, typically between 0-5 °C, using an ice bath to control the exothermic reaction.

-

Bromination: Slowly add a solution of bromine in the same solvent to the cooled mixture with continuous stirring. The rate of addition should be carefully controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching: Upon completion, the reaction is typically quenched by pouring the mixture into a large volume of cold water or a solution of a reducing agent like sodium thiosulfate to neutralize any unreacted bromine.

-

Isolation: The precipitated product can be collected by filtration.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

References

solubility of 4'-Amino-3',5'-dibromoacetophenone in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Amino-3',5'-dibromoacetophenone in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone with a chemical structure that suggests moderate to low polarity. The presence of an amino group can slightly increase its polarity and potential for hydrogen bonding, while the two bromine atoms and the acetophenone core contribute to its lipophilic character. Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. This guide aims to provide a detailed technical overview of its predicted solubility and the experimental means to quantify it.

Predicted Solubility Profile

The solubility of this compound will be dictated by the interplay of its functional groups. The amino group can act as a hydrogen bond donor and acceptor, which would favor solubility in polar protic solvents. However, the bulky, electron-withdrawing bromine atoms and the largely nonpolar aromatic ring and acetyl group will favor solubility in non-polar or moderately polar aprotic solvents.

Based on the available data for related compounds, we can infer the following:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amino group and the ketone functionality.

-

Moderate Solubility: Likely in chlorinated solvents like chloroform and dichloromethane, as well as in moderately polar ketones like acetone and esters such as ethyl acetate. Alcohols like ethanol and methanol are also expected to be moderately effective solvents.

-

Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and petroleum ether. Water solubility is predicted to be very low due to the hydrophobic nature of the dibrominated aromatic ring.

Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following table summarizes the available solubility data for compounds with high structural similarity to this compound. These compounds include those with either the 4'-amino group, 3',5'-dibromo substitution, or other similar patterns.

| Compound Name | Structure | Solvent | Solubility | Reference |

| 4'-Aminoacetophenone | Hot Water | Soluble | [1] | |

| Ethanol | Soluble | [1] | ||

| Ether | Soluble | [1] | ||

| Benzene | Slightly Soluble | [1] | ||

| Ethyl Acetate | Soluble | |||

| DMSO | 100 mg/mL | [2] | ||

| 2',4'-Dibromoacetophenone | Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [3] | |

| Methanol | 20 mg/mL | [3] | ||

| Toluene | Soluble | [3] | ||

| Ethanol | 1 mg/mL | |||

| Water | Insoluble | [3] | ||

| 4'-Bromoacetophenone | Chloroform | Soluble | ||

| Alcohol | Soluble | |||

| Ether | Soluble | |||

| Benzene | Soluble | |||

| Water | Insoluble |

Experimental Protocol for Solubility Determination

A general and reliable method for determining the solubility of a crystalline organic compound like this compound in an organic solvent is the isothermal equilibrium method followed by quantitative analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, chloroform, DMSO)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter directly into a pre-weighed vial or volumetric flask.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like this compound.

References

In-depth Technical Guide: 4'-Amino-3',5'-dibromoacetophenone

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 4'-Amino-3',5'-dibromoacetophenone

Introduction

This document provides a detailed technical overview of this compound, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide summarizes the known chemical properties and provides generalized experimental approaches based on the synthesis of analogous compounds. The primary aim is to equip researchers with the foundational knowledge required for the synthesis, characterization, and further investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO | [1] |

| Molecular Weight | 292.96 g/mol | [1] |

| CAS Number | 22589-50-0 | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% |

Synthesis and Crystallization

General Synthesis Workflow

The synthesis of this compound would likely proceed through the bromination of 4'-aminoacetophenone. The general workflow for such a synthesis is depicted in the following diagram.

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Proposed Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol for the synthesis of this compound. Note: This protocol is based on general procedures for similar reactions and should be optimized and validated in a laboratory setting.

-

Dissolution: Dissolve 4'-aminoacetophenone in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a reaction vessel.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Bromination: Slowly add a brominating agent, such as a solution of bromine in the same solvent or N-bromosuccinimide (NBS), to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent, such as a saturated solution of sodium thiosulfate, to consume any excess bromine.

-

Extraction: If a water-immiscible solvent was used, wash the organic layer with water and brine. If the reaction was performed in a water-miscible solvent, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Proposed Experimental Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction analysis is crucial for determining the crystal structure. A general approach to crystallization is outlined below.

-

Solvent Selection: Screen various solvents or solvent mixtures to find a system in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling/Evaporation:

-

Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.

-

Slow Evaporation: Leave the solution in a loosely covered container to allow the solvent to evaporate slowly over time, leading to the formation of crystals.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully isolate them by filtration and wash with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum or in a desiccator.

Crystal Structure

As of the date of this document, a comprehensive, experimentally determined crystal structure for this compound is not available in the primary crystallographic databases. Therefore, quantitative data such as unit cell parameters, space group, and atomic coordinates cannot be provided.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. While some substituted acetophenones have been investigated for various biological activities, including antimicrobial and anticancer properties, no such studies have been reported for this specific compound.[2] Derivatives of other substituted acetophenones have been explored for their potential as enzyme inhibitors.[3]

Conclusion

This compound represents a chemical entity with potential for further investigation in various fields of chemistry. This guide provides a foundational understanding of its known properties and outlines generalized experimental procedures for its synthesis and crystallization. The absence of a determined crystal structure and biological activity data highlights significant opportunities for future research. The protocols and information presented herein are intended to serve as a starting point for researchers aiming to explore the chemical and biological landscape of this compound. It is strongly recommended that all experimental work be conducted with appropriate safety precautions and that the proposed methods be rigorously optimized.

References

- 1. This compound | 22589-50-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

electrophilic aromatic substitution in 4'-aminoacetophenone

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4'-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophilic Aromatic Substitution (EAS) on 4'-aminoacetophenone is a nuanced process governed by the competing electronic effects of its two substituents: the strongly activating, ortho-, para-directing amino group and the deactivating, meta-directing acetyl group. Direct substitution is often complicated by the high reactivity and basicity of the amino group, which can lead to polysubstitution and undesirable side-reactions with acidic catalysts. To achieve controlled and selective substitution, a protection-deprotection strategy is paramount. This guide provides a detailed examination of the theoretical principles, regiochemical outcomes, and representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate, with a focus on utilizing the protected intermediate, N-(4-acetylphenyl)acetamide.

The Dichotomy of Directing Effects in 4'-Aminoacetophenone

The regioselectivity of Electrophilic Aromatic Substitution (EAS) on a substituted benzene ring is dictated by the electronic nature of the substituents already present. In 4'-aminoacetophenone, the outcome is a result of the interplay between a powerful activating group and a deactivating group.

-

Amino Group (-NH₂): This is a potent activating group. The nitrogen's lone pair of electrons can be donated into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. Consequently, the amino group is a strong ortho-, para-director.

-

Acetyl Group (-COCH₃): This is a deactivating group. The carbonyl group is electron-withdrawing, both through induction and resonance, pulling electron density out of the ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

When both groups are present, the more powerful activating group dictates the position of substitution. Therefore, the -NH₂ group's directing effect is dominant, guiding incoming electrophiles primarily to the positions ortho to it (C3 and C5).

An In-depth Technical Guide to the Bromination of 4'-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and product characterization for the bromination of 4'-aminoacetophenone. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the competing directing effects of the activating amino group and the deactivating acetyl group. This document details the underlying mechanistic principles, provides a detailed experimental protocol for the synthesis of 3,5-dibromo-4-aminoacetophenone, and presents quantitative data and spectral analysis for the resulting product.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical, agrochemical, and materials science sectors. 4'-Aminoacetophenone is a disubstituted benzene ring featuring both an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing acetyl group (-COCH₃). The interplay of these electronic effects makes the study of its bromination a compelling case for understanding regioselectivity in electrophilic aromatic substitution reactions. The resulting brominated products are valuable precursors for further functionalization, enabling the synthesis of complex molecular architectures.

Mechanism of Bromination

The bromination of 4'-aminoacetophenone proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:

-

Generation of the Electrophile: In the presence of a suitable solvent, typically a polar protic acid like acetic acid, molecular bromine (Br₂) becomes polarized, generating a potent electrophile, the bromonium ion (Br⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 4'-aminoacetophenone acts as a nucleophile, attacking the bromonium ion. The position of this attack is dictated by the directing effects of the substituents. The strongly activating amino group directs the incoming electrophile to the positions ortho to it (the 3' and 5' positions), as the para position is blocked by the acetyl group. The deactivating acetyl group directs incoming electrophiles to the meta position relative to itself, which are also the 3' and 5' positions. Therefore, both groups reinforce the substitution at the same positions.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the aromatic ring on the bromonium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring and can be stabilized by the lone pair of electrons on the amino group.

-

Deprotonation and Re-aromatization: A weak base, such as the acetate ion from the acetic acid solvent, abstracts a proton from the carbon atom bearing the bromine atom. This restores the aromaticity of the ring and yields the brominated product.

Due to the strong activating nature of the amino group, the reaction typically proceeds to di-substitution, yielding 3,5-dibromo-4-aminoacetophenone.

Logical Relationship of Directing Effects

Stability and Storage of 4'-Amino-3',5'-dibromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability data exists for 4'-Amino-3',5'-dibromoacetophenone. This guide is based on established principles of chemical stability, data from structurally related compounds, and standard protocols for stability testing. It is intended to provide a framework for the safe handling, storage, and stability assessment of this compound.

Introduction

This compound is a halogenated aromatic ketone with a primary amine substituent. This combination of functional groups suggests potential sensitivities to environmental factors such as light, temperature, and oxidative conditions. Understanding the stability profile and optimal storage conditions is crucial for maintaining the compound's integrity in research and development, ensuring the reliability of experimental results, and preventing the formation of degradation products. This technical guide outlines the predicted stability of this compound, provides recommended storage conditions, and details experimental protocols for comprehensive stability assessment.

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound, featuring an aromatic amine and a ketone functional group, informs its likely stability characteristics. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to light and certain metal ions. The presence of electron-withdrawing bromine atoms on the aromatic ring may influence the reactivity of the amine group. The ketone functionality is generally more stable but can be susceptible to reduction or other reactions under harsh conditions.

Potential degradation pathways could include:

-

Oxidation: The primary amino group is prone to oxidation, potentially leading to the formation of colored degradation products. This can be initiated by atmospheric oxygen and accelerated by light exposure.

-

Photodegradation: Aromatic compounds, particularly those with amino substituents, can be sensitive to UV and visible light, leading to complex degradation pathways.

-

Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis is a possibility, although less likely for the core structure.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on best practices for similar aromatic compounds. For a related compound, 3',5'-Dibromoacetophenone, a storage temperature of 0-8°C is suggested.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation, a common pathway for aromatic amines. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation of the amino group. |

| Moisture | Store in a dry environment (use of desiccants is recommended) | To prevent potential hydrolysis and other moisture-mediated degradation. |

| Container | Tightly sealed, inert container (e.g., glass) | To prevent contamination and exposure to air and moisture. |

Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3] The following protocols outline a systematic approach to evaluating the stability of this compound under various stress conditions.

General Procedure

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

A control sample, protected from the stress condition, should be analyzed at each time point.

Stress Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 4, 8, 12, and 24 hours. |

| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Analyze at 0, 2, 4, 8, 12, and 24 hours. |

| Oxidative Degradation | Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light. Analyze at 0, 2, 4, 8, 12, and 24 hours. |

| Thermal Degradation | Incubate the stock solution at 80°C in a controlled oven. Analyze at 0, 1, 3, 5, and 7 days. For solid-state thermal stress, store the powder at 80°C and analyze at the same time points. |

| Photostability | Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light. Analyze at appropriate intervals. |

Data Presentation

The results from the forced degradation studies should be systematically recorded to facilitate analysis and comparison.

Table 1: Forced Degradation Study Results for this compound

| Stress Condition | Time Point | % Assay of Parent Compound | Number of Degradants | % Area of Major Degradant | Mass Balance (%) |

| Control | 0 hr | 100.0 | 0 | - | 100.0 |

| 24 hr | |||||

| 0.1 M HCl, 60°C | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 12 hr | |||||

| 24 hr | |||||

| 0.1 M NaOH, 60°C | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 12 hr | |||||

| 24 hr | |||||

| 3% H₂O₂, RT | 2 hr | ||||

| 4 hr | |||||

| 8 hr | |||||

| 12 hr | |||||

| 24 hr | |||||

| 80°C (Solution) | 1 day | ||||

| 3 days | |||||

| 5 days | |||||

| 7 days | |||||

| Photostability | Final |

Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the stability and storage of this compound.

References

An In-depth Technical Guide to the Safe Handling of 4'-Amino-3',5'-dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Amino-3',5'-dibromoacetophenone (CAS No. 37785-05-8) is publicly available. The following guide has been compiled from data on structurally analogous compounds. This information should be used as a precautionary guide and is not a substitute for a compound-specific SDS. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Hazard Identification and Classification

Based on an analysis of related chemical structures, this compound is anticipated to possess several hazardous properties. The presence of aromatic amine and brominated ketone functionalities suggests potential for toxicity and irritation. The GHS classifications for structurally similar compounds indicate that this chemical should be handled as, at a minimum, an irritant and a substance with potential for acute toxicity.

Anticipated GHS Hazard Classifications (Based on Analogous Compounds):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Toxicological and Physical Hazard Data

The following tables summarize quantitative data from structurally related compounds. This data is provided for estimation purposes and to emphasize the need for caution.

Table 2.1: Toxicological Data of Structurally Similar Compounds

| Compound | CAS No. | LD50 Oral (Rat) | Dermal Toxicity | Inhalation Toxicity |

| 4'-Aminoacetophenone | 99-92-3 | 381 mg/kg[1] | Hazardous in case of skin contact (permeator)[1] | Hazardous in case of inhalation[1] |

| 3-Amino-4-bromoacetophenone | 37148-51-9 | No data available | No data available | No data available |

| 4'-Bromoacetophenone | 99-90-1 | No data available | No data available | No data available |

Table 2.2: Physical and Chemical Properties of Structurally Similar Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 37785-05-8 | C₈H₇Br₂NO | 292.96 | No data available | No data available |

| 4'-Aminoacetophenone | 99-92-3 | C₈H₉NO | 135.17 | 103-107 | 293-295 |

| 3',5'-Dibromoacetophenone | 14401-73-1 | C₈H₆Br₂O | 277.94 | No data available | No data available |

| 4'-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 | 49-51[2] | 255[2] |

| 3-Amino-4-bromoacetophenone | 37148-51-9 | C₈H₈BrNO | 214.06 | 114-118 | No data available |

| 2,4'-Dibromoacetophenone | 99-73-0 | C₈H₆Br₂O | 277.94 | 108-110 | No data available |

Experimental Protocols for Hazard Assessment

The following are generalized methodologies for key experiments to determine the toxicological and physical hazards of a novel compound like this compound.

Acute Oral Toxicity (OECD 423)

-

Objective: To determine the oral toxicity of the substance.

-

Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted rodents. The animals are observed for signs of toxicity and mortality over a 14-day period. The dose for the next step is adjusted based on the results.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance is applied to the shaved skin of a rabbit. The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Data Analysis: The severity of the skin reactions is scored and used to classify the substance.

Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of the substance to cause eye irritation or damage.

-

Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

-

Data Analysis: The ocular lesions are scored to classify the irritant potential of the substance.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Spillage and Disposal

-

Spill Response: Avoid dust formation.[5] Evacuate personnel from the area. Wear appropriate PPE. Sweep up the spilled solid material and place it in a suitable container for disposal.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for handling a chemical with potential hazards, from initial assessment to emergency response.

References

Methodological & Application

Application Notes and Protocols: The Role of 4'-Amino-3',5'-dibromoacetophenone and its Derivatives in the Synthesis of Pharmaceutical Ingredients

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'-Amino-3',5'-dibromoacetophenone is a halogenated aromatic ketone that serves as a valuable building block in medicinal chemistry. Its reactive sites—the amino group, the acetyl group, and the bromine-substituted aromatic ring—allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. While direct applications of this compound are being explored, its structural analogs are key components in the synthesis of established active pharmaceutical ingredients (APIs).

This document focuses on the synthetic utility of a closely related and structurally similar derivative, 2-Amino-3,5-dibromobenzaldehyde, in the preparation of the widely used mucolytic agent, Ambroxol. The synthetic principles and pathways illustrated are highly relevant to the potential applications of this compound, which can be converted to the corresponding benzaldehyde through established organic synthesis methods.

Case Study: Synthesis of Ambroxol

Ambroxol is a secretolytic and secretomotoric agent used in the treatment of respiratory diseases associated with excessive or viscous mucus.[1] A common and efficient industrial synthesis of Ambroxol involves the reductive amination of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ambroxol Hydrochloride

This protocol is adapted from established methods involving a one-pot condensation and subsequent reduction.[2][3]

Step 1: Condensation (Schiff Base Formation)

-

To a suitable reaction vessel, add 2-Amino-3,5-dibromobenzaldehyde (1.0 equivalent, e.g., 10.0 g, 35.9 mmol) and methanol (100 mL).

-

Add trans-4-aminocyclohexanol (1.2 equivalents, e.g., 5.0 g, 43.4 mmol).

-

Heat the mixture to reflux (approximately 60-65°C) with stirring.

-

Maintain the reaction at reflux for 3 to 8 hours.

-

Monitor the consumption of the starting aldehyde using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Reduction

-

Once the condensation is complete, cool the reaction mixture to 20-30°C.[2]

-

Portion-wise, add sodium borohydride (1.2-1.5 equivalents, e.g., 2.1 g, 55.5 mmol), ensuring the temperature is maintained.

-

Stir the mixture for approximately 6 hours at this temperature.

-

Monitor the disappearance of the Schiff base intermediate by TLC or HPLC.

Step 3: Salification and Isolation

-

Cool the reaction mixture to 10-20°C.

-

Slowly add concentrated hydrochloric acid to adjust the pH to 1-2.

-

Further cool the mixture to 0-5°C and stir for 2-4 hours to facilitate complete crystallization.

-

Filter the resulting precipitate.

-

Wash the solid with cold methanol and dry under vacuum to yield Ambroxol hydrochloride.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of Ambroxol hydrochloride.

| Parameter | Value | Reference |

| Starting Materials | 2-Amino-3,5-dibromobenzaldehyde, trans-4-aminocyclohexanol | [3] |

| Reducing Agent | Sodium Borohydride | [2][3] |

| Solvent | Methanol | [3] |

| Reaction Time | Condensation: 6-8 hours; Reduction: 6 hours | [3] |

| Yield | 81.4% - 85.5% | [3] |

| Purity | >99% | [3] |

Visualizations

Experimental Workflow for Ambroxol Synthesis

Caption: One-pot synthesis workflow for Ambroxol Hydrochloride.

Mechanism of Action & Signaling Pathways of Ambroxol

Ambroxol's therapeutic effects are multifaceted, extending beyond simple mucolysis. It exerts its action through several interconnected pathways to restore the physiological clearance mechanisms of the respiratory tract.[4][5]

-

Mucolytic and Secretolytic Action: Ambroxol breaks down the acid mucopolysaccharide fibers in mucus, reducing its viscosity.[6][7] It also stimulates the synthesis and release of pulmonary surfactant from type II pneumocytes, which acts as an "anti-glue" factor, reducing the adhesion of mucus to bronchial walls.[4][8][9]

-

Anti-Inflammatory and Antioxidant Effects: Ambroxol can inhibit the secretion of pro-inflammatory mediators and scavenge reactive oxygen species.[9] Studies have shown it can interfere with inflammatory signaling pathways, including the NF-κB and Erk pathways, to reduce the production of cytokines like TNF-α and IL-1β.[10][11][12]

-

Local Anesthetic Effect: Ambroxol is a potent inhibitor of neuronal sodium channels, which accounts for its ability to soothe sore throats.[4][6]

Signaling Pathway Visualization

Caption: Ambroxol's multifaceted mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103012167A - Preparation method of ambroxol hydrochloride - Google Patents [patents.google.com]

- 4. Ambroxol - Wikipedia [en.wikipedia.org]

- 5. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Ambroxol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]

- 9. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 4'-Amino-3',5'-dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 4'-Amino-3',5'-dibromoacetophenone is a valuable building block, featuring two reactive bromine atoms and an amino group, which allows for the sequential and selective introduction of aryl or heteroaryl moieties. This document provides detailed application notes and protocols for performing Suzuki coupling reactions with this substrate, focusing on strategies for both selective mono-arylation and double arylation.

The presence of two bromine atoms on the aromatic ring of this compound offers the opportunity for either mono- or diarylation, depending on the reaction conditions. Generally, the bromine atoms are electronically and sterically equivalent, which can make selective mono-arylation challenging. However, by carefully controlling stoichiometry and reaction conditions, selective coupling can be achieved. The amino group, being an electron-donating group, can influence the reactivity of the aryl halide and may also coordinate with the palladium catalyst. While this can sometimes lead to lower yields, appropriate selection of ligands and bases can mitigate these effects.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Figure 1. General scheme for the Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of substrates structurally similar to this compound, such as other dibromoanilines. These conditions can serve as a starting point for optimization.

Table 1: Conditions for Double Suzuki Coupling of 2,6-dibromo-4-nitroaniline with Arylboronic Acids

Data adapted from a study on a structurally related compound, 2,6-dibromo-4-nitroaniline, which provides a strong proxy for the reactivity of this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 98 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 3 | 96 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 4 | 92 |

| 5 | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 5 | 88 |

Table 2: General Conditions for Selective Mono-Arylation

Achieving selective mono-arylation typically involves using a limited amount of the boronic acid and carefully controlling the reaction time.

| Parameter | Recommended Condition |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) |

| Boronic Acid | 1.0 - 1.2 equivalents |

| Base | K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | 80 - 100 °C |

| Monitoring | Close monitoring by TLC or LC-MS to stop the reaction after the consumption of the starting material and before significant formation of the diarylated product. |

Experimental Protocols

Protocol 1: Double Suzuki Coupling of this compound

This protocol is designed for the synthesis of 4'-Amino-3',5'-diarylacetophenones.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.2 - 2.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Add the palladium(II) acetate (0.005 mmol).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed DMF and water mixture (e.g., 5 mL) via syringe.

-

Stir the reaction mixture vigorously at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4'-Amino-3',5'-diarylacetophenone.

Protocol 2: Selective Mono-Suzuki Coupling of this compound

This protocol aims to synthesize 4'-Amino-3'-bromo-5'-arylacetophenone.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane and Water (4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane and water mixture (5 mL).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

-

Once the starting material is consumed and before significant formation of the diarylated product is observed, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes and Protocols: Preparation and Potential Applications of Schiff Bases Derived from 4'-Amino-3',5'-dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of Schiff bases derived from 4'-amino-3',5'-dibromoacetophenone. This class of compounds holds significant promise in medicinal chemistry and materials science due to the combined structural features of a Schiff base linkage and a halogenated aromatic ring.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1][2] They are of significant interest in drug development due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The incorporation of a this compound moiety is anticipated to enhance the biological efficacy of the resulting Schiff bases, as halogenated compounds often exhibit potent biological activities.

Synthesis of Schiff Bases using this compound

The synthesis of Schiff bases from this compound and various aromatic aldehydes is typically achieved through a condensation reaction. The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with stirring.

-

To this solution, add 1.0 mmol of salicylaldehyde.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).

Characterization Data

The synthesized Schiff bases should be characterized to confirm their structure and purity. The following table summarizes the expected characterization data for a Schiff base derived from this compound and salicylaldehyde.

| Analysis | Expected Results |

| FTIR (cm⁻¹) | Disappearance of N-H stretching bands of the primary amine. Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹. Presence of C=O stretching of the acetophenone group. |

| ¹H NMR (ppm) | Disappearance of the -NH₂ protons signal. Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region (around 8-9 ppm). Aromatic proton signals corresponding to both starting materials. |

| ¹³C NMR (ppm) | Signal for the azomethine carbon (-C=N-) around 160-170 ppm. Signals for the aromatic carbons and the carbonyl carbon. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base. |

Potential Applications in Drug Development

Schiff bases derived from halogenated anilines are known to possess a range of biological activities. The presence of the dibromoacetophenone moiety may confer or enhance these properties.

Antimicrobial Activity

The azomethine group is a key pharmacophore for antimicrobial activity. The workflow for screening the antimicrobial potential of the synthesized Schiff bases is outlined below.

Caption: Workflow for antimicrobial activity screening.

A hypothetical summary of the minimum inhibitory concentration (MIC) values for a series of Schiff bases is presented in the table below.

| Schiff Base Derivative (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| H | 64 | 128 | 256 |

| 4-OH (from Salicylaldehyde) | 32 | 64 | 128 |

| 4-OCH₃ (from Anisaldehyde) | 32 | 64 | 64 |

| 4-NO₂ (from 4-Nitrobenzaldehyde) | 16 | 32 | 32 |

Anticancer Activity

Many Schiff bases have demonstrated significant anticancer activity. The potential mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Hypothetical mechanism of anticancer action.

The cytotoxic effects of these compounds can be evaluated against various cancer cell lines using assays such as the MTT assay.

| Schiff Base Derivative (R) | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on A549 (Lung Cancer) |

| H | > 100 | > 100 |

| 4-OH (from Salicylaldehyde) | 45.2 | 58.7 |

| 4-OCH₃ (from Anisaldehyde) | 38.5 | 49.1 |

| 4-NO₂ (from 4-Nitrobenzaldehyde) | 12.8 | 21.3 |

Conclusion

Schiff bases derived from this compound represent a promising scaffold for the development of novel therapeutic agents. The synthetic protocols are straightforward, and the resulting compounds are amenable to a variety of screening assays to determine their biological activity. Further investigation into the structure-activity relationships of these compounds could lead to the identification of potent drug candidates.

References

- 1. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 4'-Amino-3',5'-dibromoacetophenone as a Versatile Building Block in Diversity-Oriented Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery, aiming to generate structurally diverse and complex small molecules in an efficient manner.[1][2] Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space to build libraries of compounds for high-throughput screening. Amino acetophenones are valuable starting materials in this field, serving as versatile scaffolds for constructing a range of natural product analogs.[1][2] 4'-Amino-3',5'-dibromoacetophenone is a particularly useful building block due to its multiple, orthogonally reactive functional groups. The presence of a nucleophilic amino group, an electrophilic ketone, and two bromine atoms positioned for cross-coupling reactions allows for a multi-directional approach to chemical diversification.

Key Advantages as a DOS Building Block:

-

Multiple Reactive Centers: The primary amine allows for acylation, alkylation, and participation in cyclization reactions to form heterocyclic cores. The acetophenone moiety's ketone is a handle for condensations and other carbonyl chemistry.

-

Dual Points for Diversification: The two bromine atoms on the aromatic ring are prime locations for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, rapidly generating a library of analogs from a common intermediate.

-

Access to Privileged Scaffolds: This building block is an excellent precursor for the synthesis of quinazoline and quinazolinone cores.[3][4][5] These heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7]

-

Suitability for Multi-Component Reactions (MCRs): The reactive nature of the amino and ketone groups makes this scaffold suitable for one-pot, multi-component reactions, a cornerstone of efficient library synthesis.[8]

Application in Heterocyclic Synthesis: The Quinazolinone Scaffold

A primary application of this compound is in the synthesis of substituted quinazolinones. The general strategy involves an initial cyclization to form the core heterocyclic structure, followed by diversification at the bromine positions. This approach allows for systematic exploration of the structure-activity relationship (SAR) by modifying the substituents at various points on the scaffold. The resulting libraries of quinazolinone derivatives have shown promise as potent biological agents.[3][6]

Data Presentation

The true power of this building block lies in the variety of chemical groups that can be introduced in the diversification step. The following tables summarize the potential for diversification and the biological relevance of the resulting scaffolds.

Table 1: Diversification Strategies for the this compound Scaffold

| Reaction Type | Reagent/Building Block Example | Functional Group Introduced | Resulting Compound Class |

| Sonogashira Coupling | Terminal Alkynes (e.g., Phenylacetylene) | Alkynyl group (-C≡C-R) | Alkynyl-substituted heterocycles |

| Suzuki Coupling | Aryl Boronic Acids (e.g., Phenylboronic acid) | Aryl group (-Ar) | Aryl-substituted heterocycles |

| Heck Coupling | Alkenes (e.g., Styrene) | Alkenyl group (-CH=CH-R) | Alkenyl-substituted heterocycles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines (e.g., Morpholine) | Amino group (-NRR') | Amino-substituted heterocycles |

| Stille Coupling | Organostannanes (e.g., Tributylphenyltin) | Aryl/Alkyl group (-R) | Aryl/Alkyl-substituted heterocycles |

| Cyclization (Core Formation) | Anthranilic Acid Derivatives | - | Dibromo-quinazolinone core |

Table 2: Biological Activity of Representative Quinazoline Derivatives

| Compound Class | Biological Target/Activity | Example IC₅₀ Values |

| 4-Anilinoquinazolines | EGFR (Epidermal Growth Factor Receptor) Kinase Inhibition | IC₅₀ values in the nanomolar to low-micromolar range |

| 2,3-Disubstituted Quinazolinones | Anti-inflammatory (COX-II Inhibition), Analgesic | - |

| Acylhydrazone Quinazolines | Antibacterial (e.g., S. aureus, E. coli), Antifungal | Broad-spectrum activity reported.[6] |

| 6-Substituted Quinazolines | Anticancer (various human cancer cell lines) | Potent activity, sometimes exceeding reference drugs like 5-FU.[6] |

Experimental Protocols

The following are representative protocols for the synthesis and diversification of a heterocyclic core using this compound.

Protocol 1: General Synthesis of a 6,8-Dibromo-quinazolin-4(3H)-one Core

This multi-step protocol outlines the formation of the central quinazolinone scaffold.

Step A: N-Acylation of this compound

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an acyl chloride (e.g., 2-nitrobenzoyl chloride, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Step B: Reductive Cyclization

-

Dissolve the N-acylated intermediate from Step A in glacial acetic acid.

-

Add a reducing agent, such as iron powder or tin(II) chloride (5-10 equiv).

-

Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter to remove the metal salts, and neutralize the filtrate with a base (e.g., concentrated NH₄OH).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to obtain the 6,8-dibromo-quinazolin-4(3H)-one core scaffold.

Protocol 2: Diversification via Sonogashira Cross-Coupling

This protocol describes the introduction of an alkynyl substituent at one of the bromine positions of the quinazolinone core.

Materials:

-

6,8-Dibromo-quinazolin-4(3H)-one derivative (1.0 equiv)

-

Terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv)

-

Copper(I) iodide (CuI, 0.2 equiv)

-

Anhydrous, degassed solvents (e.g., a 2:1 mixture of THF and Triethylamine (Et₃N))

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6,8-dibromo-quinazolinone derivative, Pd(PPh₃)₄, and CuI.

-

Add the degassed THF/Et₃N solvent mixture via cannula.

-

Degas the resulting solution for 5-10 minutes by bubbling argon through it.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature for 16-24 hours, or until TLC analysis indicates consumption of the starting material.[9]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-alkynyl-8-bromo-quinazolinone derivative.

Mandatory Visualization

The following diagrams illustrate the workflow and logic of using this compound in a drug discovery context.

Caption: Experimental workflow for diversity-oriented synthesis.

Caption: Role of the building block in the drug discovery process.

References

- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for Acylation Reactions of 4'-Amino-3',5'-dibromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of the amino group in 4'-Amino-3',5'-dibromoacetophenone. This compound is a valuable building block in organic synthesis, and its acylated derivatives are of significant interest in medicinal chemistry and drug development. The introduction of an acyl group can modify the pharmacokinetic and pharmacodynamic properties of molecules, making this a key reaction in the synthesis of novel therapeutic agents.

Introduction